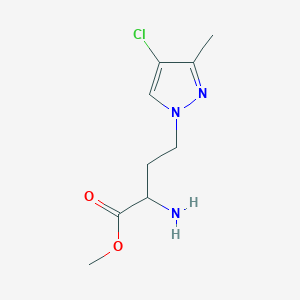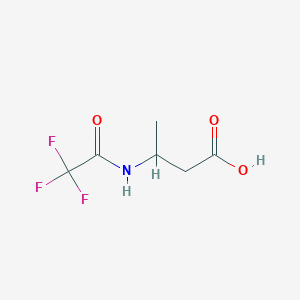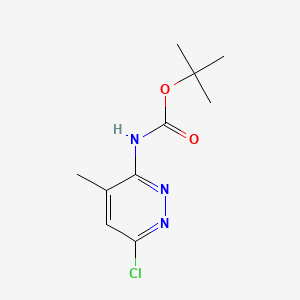
tert-Butyl (6-chloro-4-methylpyridazin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate: is a chemical compound with the molecular formula C10H14ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and contains a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate typically involves the reaction of 6-chloro-4-methylpyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve crystallization or other techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of oxidized pyridazine derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of pyridazine derivatives with biological molecules. It is also used in the development of new bioactive compounds with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure makes it a valuable scaffold for drug design.
Industry: In the industrial sector, tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl N-(4-methylpyridazin-3-yl)carbamate
- tert-butyl N-(6-chloro-4-iodopyridazin-3-yl)carbamate
Comparison: tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate is unique due to the presence of both a chlorine atom and a methyl group on the pyridazine ring. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H14ClN3O2 |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-5-7(11)13-14-8(6)12-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,14,15) |
Clave InChI |
JOYPJQNBDMMBNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1NC(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



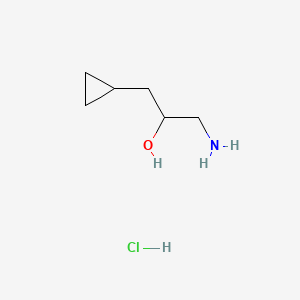
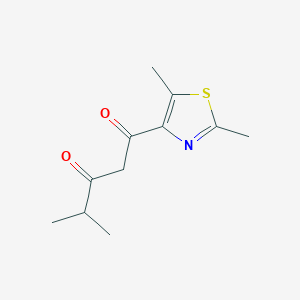

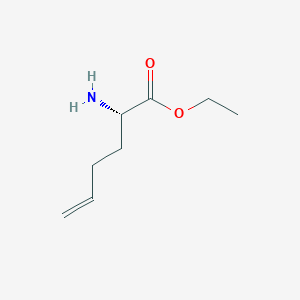
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)

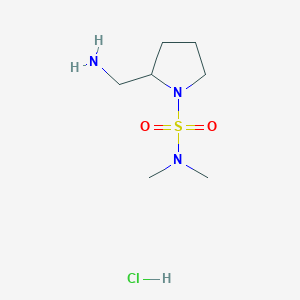
![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
![1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B13496300.png)
